molecular formula C12H7F4NO2S B5759998 N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide

Cat. No. B5759998
M. Wt: 305.25 g/mol
InChI Key: CPWMPJZMQPIUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has been studied extensively for its potential use in scientific research. DFB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for scientists studying various aspects of cellular function and disease.

Mechanism of Action

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide exerts its effects by binding to the active site of carbonic anhydrase and blocking its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are critical for maintaining proper pH levels in the body. N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide has also been shown to have other effects on cellular signaling pathways, although the exact mechanisms of these effects are not yet fully understood.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, modulation of cellular signaling pathways, and changes in cellular metabolism. These effects have made N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide a valuable tool for studying various aspects of cellular function and disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This specificity allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide and its effects. Some possible areas of study include the development of more specific and potent inhibitors of carbonic anhydrase, the investigation of the effects of N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide on other cellular processes, and the development of new applications for N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide in the study of disease and cellular function. Additionally, further research is needed to fully understand the mechanisms of action of N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide and its effects on cellular signaling pathways.

Synthesis Methods

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide can be synthesized in a number of ways, but one common method involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3,4-difluoroaniline under basic conditions. This reaction results in the formation of N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide as a white crystalline solid.

Scientific Research Applications

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide has been used in a variety of scientific research applications, including studies of protein function, enzyme activity, and cellular signaling pathways. One of the primary uses of N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide is in the study of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body. N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide has been shown to inhibit carbonic anhydrase activity, making it a valuable tool for studying the function of this important enzyme.

properties

IUPAC Name

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO2S/c13-9-3-1-7(5-11(9)15)17-20(18,19)8-2-4-10(14)12(16)6-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWMPJZMQPIUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-3,4-difluorobenzenesulfonamide

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